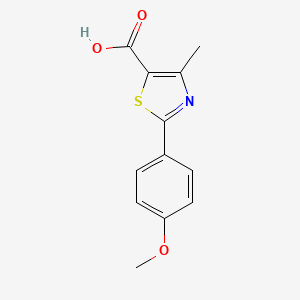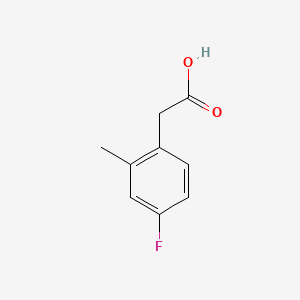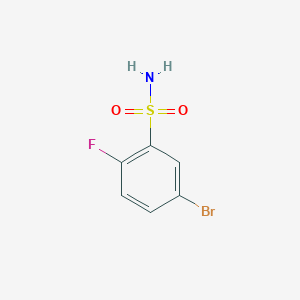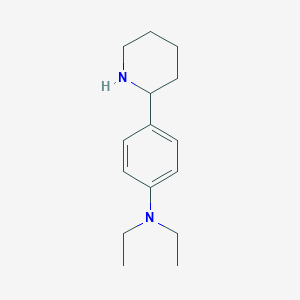![molecular formula C15H16O5 B1335764 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid CAS No. 853892-40-7](/img/structure/B1335764.png)
2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid is a chemical compound with the molecular formula C15H16O5 . It has a molecular weight of 276.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16O5/c1-7-5-11(19-10(4)14(16)17)13-8(2)9(3)15(18)20-12(13)6-7/h5-6,10H,1-4H3,(H,16,17) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass, UV-Vis) are not provided in the search results .Applications De Recherche Scientifique
Synthesis and Chemical Reactions : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, a derivative of the compound , have been shown to react with S-methylisothiosemicarbazide hydroiodide, forming specific triazine derivatives. This reaction has been observed to occur under different conditions, yielding varying products (Vetyugova et al., 2018).
Antineoplastic Activity : A study synthesized key derivatives involving the chromen-yl acetates, which were then evaluated for their antineoplastic activities on human tumor cell lines. The research indicated that these derivatives represent a new leading skeleton suitable for further antitumor activity study (Gašparová et al., 2013).
Antimicrobial Activity : Research involving derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide indicated the potential for antimicrobial applications. The synthesized compounds were evaluated for their activity against various microbial strains, demonstrating the utility of these derivatives in antimicrobial contexts (Čačić et al., 2006).
Photoactive Cellulose Derivatives : A study focusing on the preparation of photoactive derivatives of cellulose used 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid for esterification. This research has implications for the development of smart materials with photochemically active chromene moieties (Wondraczek et al., 2012).
Cytotoxic Activity : The synthesis of novel thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid and their subsequent evaluation for antibacterial activity highlights the potential of these compounds in pharmaceutical applications (Čačić et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-7-5-11(19-10(4)14(16)17)13-8(2)9(3)15(18)20-12(13)6-7/h5-6,10H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZIEQWMUFVXSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391218 |
Source


|
| Record name | 2-[(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853892-40-7 |
Source


|
| Record name | 2-[(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)

![6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1335695.png)


![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)
![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)



